3-Isopropoxy-4-nitrobenzoic acid
Overview
Description
Scientific Research Applications
Application 1: Suzuki–Miyaura Coupling in Organic Chemistry
- Methods of Application : The compound could be used as a boron reagent, where it undergoes transmetalation with a palladium catalyst to form the desired C-C bond .
Application 2: Synthesis of Benzoxazoles
- Methods of Application : The acid could react with 2-aminophenol derivatives under catalytic conditions to form benzoxazole structures .
- Results : The synthesis typically results in a variety of benzoxazole compounds with yields ranging from 91% to 97%, depending on the specific conditions and substrates used .
Application 3: Nonlinear Optical Studies
- Methods of Application : The compound could be incorporated into crystal structures that are then subjected to various spectroscopic and thermal analyses .
- Results : The studies usually focus on the third-order nonlinear optical properties, which are critical for the development of optical limiters .
Application 7: Corrosion Inhibition in Materials Engineering
- Methods of Application : The compound would be added to an acidic solution, and its effectiveness in reducing the corrosion rate would be assessed through electrochemical methods and surface analysis .
Application 8: Development of Dyes in Industrial Chemistry
- Methods of Application : The acid could undergo various chemical reactions to form complex molecules that exhibit desired color properties for use in dyes .
Application 10: Catalytic Protodeboronation
- Methods of Application : It could be involved in a radical approach to protodeboronation of alkyl boronic esters, which is a key step in various synthetic pathways .
Application 11: Metal-Based Anticancer Drug Development
- Methods of Application : The acid could coordinate with metal ions to form complexes that exhibit anticancer activity .
Application 12: Nonlinear Optical Material Development
properties
IUPAC Name |
4-nitro-3-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-9-5-7(10(12)13)3-4-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZRNJOYADWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345243 | |
Record name | 3-Isopropoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-4-nitrobenzoic acid | |
CAS RN |
379261-85-5 | |
Record name | 3-Isopropoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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